

JHU395: A Technical Guide to its Impact on Tumor Glutamine Metabolism

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Compound of Interest

Compound Name: JHU395

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This technical guide provides an in-depth analysis of **JHU395**, a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). **JHU395** is designed for enhanced delivery of its active metabolite, DON, to tumor tissues, thereby inhibiting glutamine metabolism, a critical pathway for cancer cell proliferation and survival. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying biological processes.

Core Mechanism of Action

JHU395 is a lipophilic prodrug that remains inert in plasma, allowing for systemic distribution with reduced gastrointestinal toxicity, a common dose-limiting factor for DON.^[1] Upon reaching the tumor microenvironment, **JHU395** is metabolized, releasing DON. DON, a glutamine mimic, irreversibly inhibits multiple glutamine-utilizing enzymes, known as glutamine amidotransferases.^[1] This broad-spectrum inhibition disrupts numerous biosynthetic pathways reliant on glutamine, most notably de novo purine and pyrimidine synthesis, hexosamine biosynthesis, and amino acid metabolism.^[2] The primary antitumor effect of **JHU395** is attributed to the shutdown of nucleotide synthesis, leading to cell growth arrest and apoptosis.^{[2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **JHU395**, focusing on its efficacy in Malignant Peripheral Nerve Sheath Tumors (MPNST) and Medulloblastoma.

Table 1: In Vitro Efficacy of JHU395

Cell Line	Tumor Type	Parameter	Value	Reference
sNF96.2, sNF02.2	MPNST	IC50 (DON)	8-9 μ M	[4]
Immortalized Schwann Cells	Normal	IC50 (DON)	>30 μ M	[4]
D283MED	Medulloblastoma (MYC-amplified)	Growth Inhibition (0.25 μ M JHU395)	Significant ($p < 0.05$)	[5]
D425MED	Medulloblastoma (MYC-amplified)	Growth Inhibition (0.25 μ M JHU395)	Significant ($p < 0.01$)	[5]
High MYC Neural Stem Cells	Medulloblastoma Model	IC50 (JHU395)	0.5 μ M	[5]
Low MYC Neural Stem Cells	Control	IC50 (JHU395)	35 μ M	[5]

Table 2: In Vivo Efficacy of JHU395

Tumor Model	Treatment Regimen	Primary Endpoint	Result	Reference
Murine Flank MPNST	1.2 mg/kg/day x 5 days, then 0.5 mg/kg/day x 9 days (oral)	Mean Tumor Volume	>40% smaller than vehicle	[4][6]
Murine Flank MPNST	2.4 mg/kg (oral, 3x/week)	Survival	Increased survival	[6]
Medulloblastoma Orthotopic Xenograft	15 mg/kg (twice weekly)	Median Survival	45 days (vs. 24 days for vehicle)	[5]

Table 3: Metabolomic Impact of JHU395 in MPNST Tumors

Metabolite	Pathway	Fold Change vs. Vehicle	Significance	Reference
Phosphoribosyl-N-formylglycineamide (FGAR)	De Novo Purine Synthesis	Significantly Increased	p < 0.01	[2]
Inosine Monophosphate (IMP)	De Novo Purine Synthesis	Decreased	Not specified	[6]
Guanosine Monophosphate (GMP)	De Novo Purine Synthesis	Decreased	Not specified	[6]
Glutamine	Amino Acid Metabolism	>60% higher in tumor	Not specified	

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of **JHU395**.

In Vitro Cell Viability and Growth Assays

- Cell Lines: Human MPNST cell lines (sNF96.2, sNF02.2), immortalized human Schwann cells, and human medulloblastoma cell lines (D283MED, D425MED) were utilized.[1][5]
- Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For glutamine deprivation studies, cells were grown in glutamine-free media with titrated concentrations of glutamine.[1]
- Viability/Growth Assessment:
 - Alamar Blue Assay: Cell viability was measured after 72 hours of treatment with **JHU395** or DON using alamar blue fluorescence (590 nm).[1]
 - Trypan Blue Exclusion: Live cell counts were performed daily for 5 days using a trypan blue exclusion assay to assess cell proliferation.[1]
 - CellTiter-Blue Assay: Cell growth was assessed on day 5 of treatment using the CellTiter-Blue assay.[7]
- Apoptosis Assay:
 - Cleaved Caspase-3 (CC3) Staining: Apoptosis was quantified by immunofluorescence staining for cleaved caspase-3 after 72 hours of **JHU395** treatment.[5]

In Vivo Tumor Models and Efficacy Studies

- MPNST Murine Flank Xenograft Model:
 - Cell Implantation: Cells derived from a genetically engineered NPCis (NF1+/-;p53+/-) mouse model of MPNST were subcutaneously injected into the flank of B6 mice.[1][2]
 - Treatment: When tumors reached an average size of 300 mm³, mice were treated orally with **JHU395** (e.g., 1.2 mg/kg/day for 5 days, followed by 0.5 mg/kg/day for 9 days) or vehicle.[1]
 - Tumor Measurement: Tumor volumes were measured approximately three times per week using calipers, and calculated as (length x width²)/2.[1]

- Medulloblastoma Orthotopic Xenograft Model:
 - Cell Implantation: Human MYC-amplified medulloblastoma cells were stereotactically implanted into the brains of nude mice.
 - Treatment: Mice were treated with **JHU395** (e.g., 15 mg/kg, twice weekly) or vehicle.[5]
 - Efficacy Endpoint: The primary endpoint was median survival, with monitoring for symptoms of tumor progression.[5]

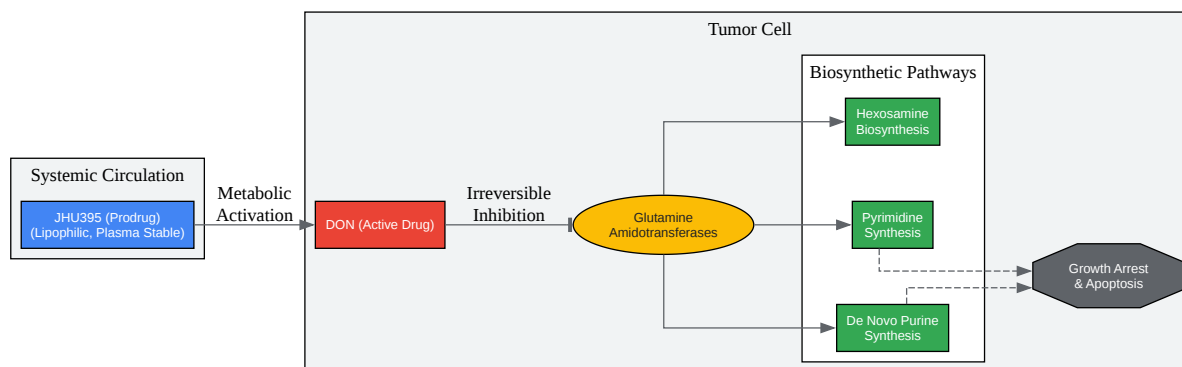
Metabolomic Analysis

- Sample Collection:
 - In Vitro: Cells were treated with **JHU395** or vehicle for 6 hours, washed with cold PBS, and metabolites were extracted.[6]
 - In Vivo: Tumors were harvested from mice at specified time points after **JHU395** administration and flash-frozen in liquid nitrogen.[2][6]
- Metabolite Extraction:
 - Polar metabolites were extracted using ice-cold 80% methanol/20% water.[6]
 - Tissue samples were homogenized, and the supernatant was collected after centrifugation.[2]
 - The extracts were dried under nitrogen gas.[2][6]
- LC-MS/MS Analysis:
 - Instrumentation: An AB/SCIEX 6500 QTRAP hybrid triple quadrupole mass spectrometer was used for targeted analysis of over 300 polar metabolites.[6]
 - Chromatography: Metabolites were separated using an amide XBridge HILIC (Waters Corp.) column with a Shimadzu Prominence UFLC system.[6]

- Detection: Selected reaction monitoring (SRM) with polarity switching was used for metabolite detection and quantification.[6]
- Stable Isotope Flux Analysis:
 - Mice bearing MPNST flank tumors were treated with **JHU395** or vehicle for five days.
 - On the final day, mice received tail vein injections of $^{15}\text{N}_2$ -glutamine or $^{13}\text{C}_5$ -glutamine.[2]
 - Tumors were harvested, and metabolites were extracted and analyzed by LC-MS/MS to trace the fate of the labeled glutamine.[2]

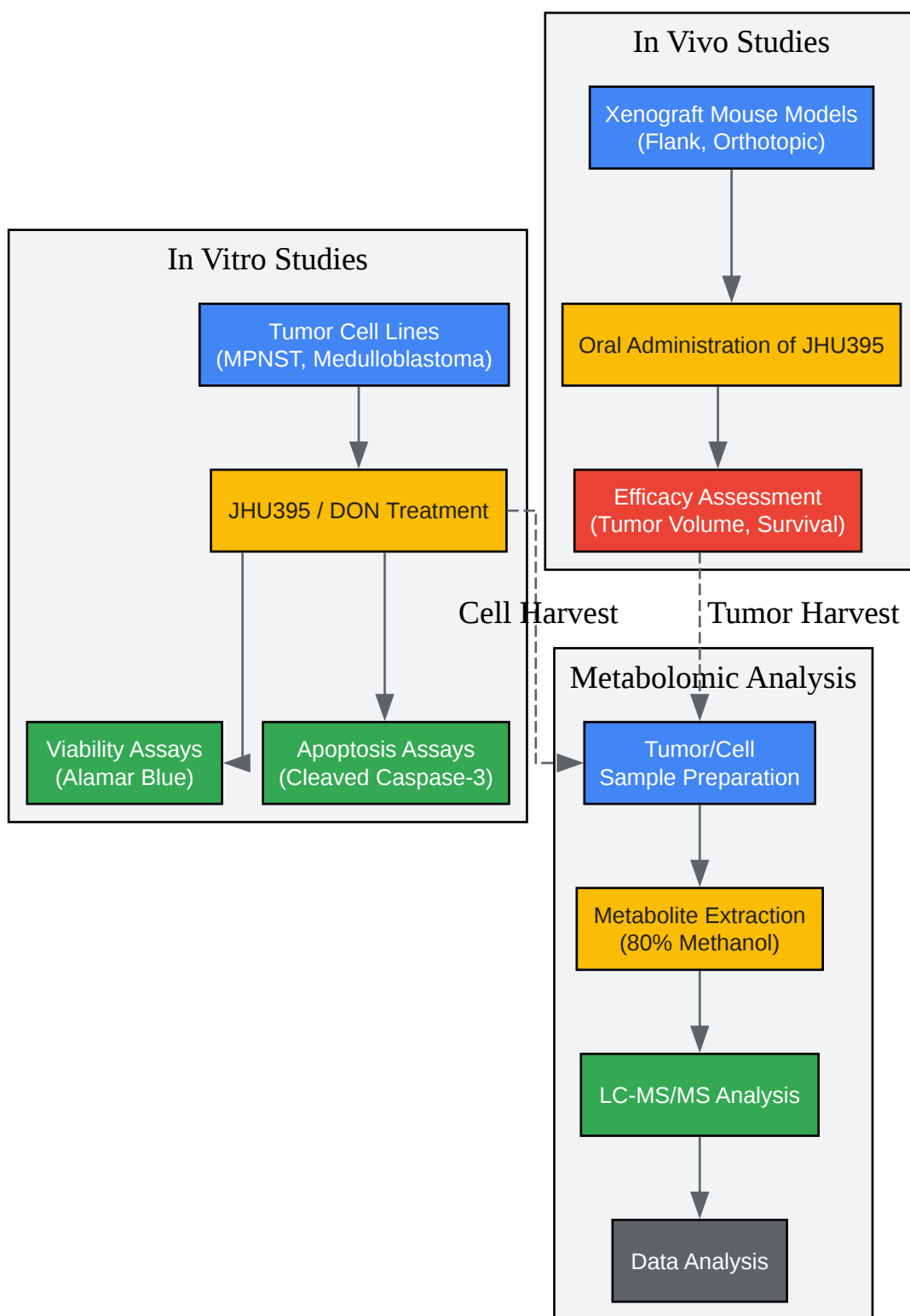
Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to **JHU395**'s mechanism and experimental evaluation.



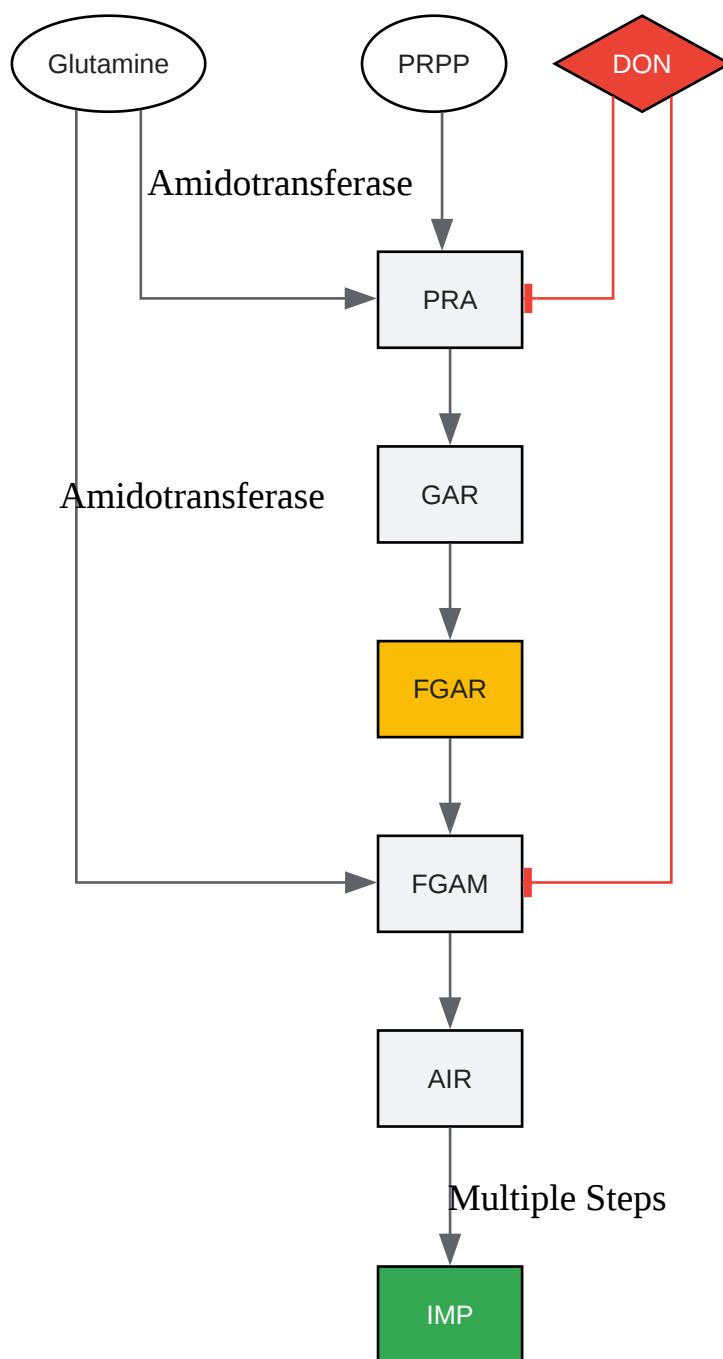
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Caption: Mechanism of action of **JHU395** in a tumor cell.



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Caption: Preclinical experimental workflow for **JHU395** evaluation.



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Caption: Inhibition of de novo purine synthesis by DON.

Conclusion

JHU395 represents a promising therapeutic strategy for tumors dependent on glutamine metabolism, such as certain types of MPNST and medulloblastoma. Its design as a prodrug

allows for effective delivery of the active glutamine antagonist, DON, to the tumor site while potentially mitigating systemic toxicities. The profound inhibitory effect of **JHU395** on de novo purine synthesis underscores a key vulnerability in these cancers. The data and protocols summarized in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical translation of glutamine antagonist therapies.

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